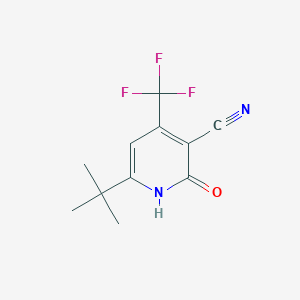

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford corresponding Schiff base compounds. These compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak et al., 2021).

Molecular Structure Analysis

The molecular and crystal structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis. This structure is stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl compounds include the formation of adducts with isonitriles, where tert-butyl isonitrile reacts not by inserting into a single bond but by forming weak adducts (Uhl et al., 1998).

Physical Properties Analysis

Physical properties of related compounds, such as 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, include non-planarity with dihedral angles between the central pyridine ring and adjacent phenyl rings. Weak intramolecular and intermolecular interactions, such as C-H⋯N, play a role in the crystal structure (Chantrapromma et al., 2009).

Chemical Properties Analysis

Chemical properties of similar compounds, like organosoluble and light-colored fluorinated polyimides from aromatic dianhydrides, show good solubility, tensile strength, and high thermal stability. They exhibit lower color intensity, dielectric constant, and moisture absorption, with cutoff wavelengths between 354 and 402 nm (Yang et al., 2006).

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

-

Scientific Field: Photoredox Catalysis

- Application : The trifluoromethyl group, which is present in the compound, is used in photoredox catalysis .

- Method of Application : The trifluoromethyl group is generated via photoredox processes .

- Results : The trifluoromethyl group enhances the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

-

Scientific Field: Organic Synthesis

- Application : The compound can be used to synthesize “2-Bromo-6-(tert-butyl)-5-(trifluoromethyl)nicotinonitrile”, which is another organic compound .

- Method of Application : The specific synthesis method would depend on the reaction conditions and the other reagents used .

- Results : The product of the reaction would be "2-Bromo-6-(tert-butyl)-5-(trifluoromethyl)nicotinonitrile" .

-

Scientific Field: Pharmaceutical Research

- Application : The trifluoromethyl group in the compound could potentially be used in the development of new pharmaceuticals .

- Method of Application : The compound could be incorporated into a larger molecule to enhance its properties .

- Results : The specific results would depend on the pharmaceutical being developed .

-

Scientific Field: Photoredox Catalysis

- Application : The trifluoromethyl group in the compound is used in photoredox catalysis .

- Method of Application : The trifluoromethyl group is generated via photoredox processes .

- Results : The trifluoromethyl group enhances the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

-

Scientific Field: Pharmaceutical Research

- Application : The compound can be used in the synthesis of Dutasteride, a finasteride analogue .

- Method of Application : The tert-butyl amide moiety in finasteride is replaced with a 2,5-bis(trifluoromethyl)phenyl group .

- Results : This replacement at the C17 position of finasteride has brought a significant inhibitory constant value (K i value) of 6 and 7 nM for both the isoforms of 5α-reductase, making it 40-fold more potent than finasteride .

Direcciones Futuras

Trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future . The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an increasingly important research topic .

Propiedades

IUPAC Name |

6-tert-butyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c1-10(2,3)8-4-7(11(12,13)14)6(5-15)9(17)16-8/h4H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWPGJSZRZLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B1225849.png)

![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)

![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)

![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)

![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)

![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)

![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)

![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)

![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)

![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)